molecular formula C17H15ClN2O5 B5212815 3-[(2E)-2-[(2-CHLOROPHENYL)FORMAMIDO]-3-(FURAN-2-YL)PROP-2-ENAMIDO]PROPANOIC ACID

3-[(2E)-2-[(2-CHLOROPHENYL)FORMAMIDO]-3-(FURAN-2-YL)PROP-2-ENAMIDO]PROPANOIC ACID

Cat. No.: B5212815
M. Wt: 362.8 g/mol
InChI Key: AQURKSRXGKIUDC-GXDHUFHOSA-N
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Description

3-[(2E)-2-[(2-CHLOROPHENYL)FORMAMIDO]-3-(FURAN-2-YL)PROP-2-ENAMIDO]PROPANOIC ACID is a complex organic compound with a unique structure that includes a chlorophenyl group, a furan ring, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-2-[(2-CHLOROPHENYL)FORMAMIDO]-3-(FURAN-2-YL)PROP-2-ENAMIDO]PROPANOIC ACID typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-[(2E)-2-[(2-CHLOROPHENYL)FORMAMIDO]-3-(FURAN-2-YL)PROP-2-ENAMIDO]PROPANOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dione derivatives, while reduction can yield various alcohols or amines .

Scientific Research Applications

3-[(2E)-2-[(2-CHLOROPHENYL)FORMAMIDO]-3-(FURAN-2-YL)PROP-2-ENAMIDO]PROPANOIC ACID has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(2E)-2-[(2-CHLOROPHENYL)FORMAMIDO]-3-(FURAN-2-YL)PROP-2-ENAMIDO]PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chlorophenyl derivatives, furan-containing compounds, and propanoic acid derivatives. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[[(E)-2-[(2-chlorobenzoyl)amino]-3-(furan-2-yl)prop-2-enoyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O5/c18-13-6-2-1-5-12(13)16(23)20-14(10-11-4-3-9-25-11)17(24)19-8-7-15(21)22/h1-6,9-10H,7-8H2,(H,19,24)(H,20,23)(H,21,22)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQURKSRXGKIUDC-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NCCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)NCCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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